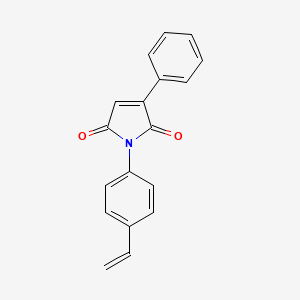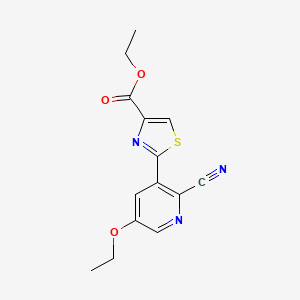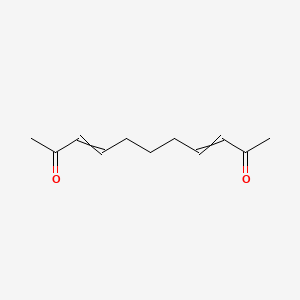
Undeca-3,8-diene-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-3,8-diene-2,10-dione is an organic compound with the molecular formula C11H16O2. It is characterized by the presence of two conjugated double bonds and two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undeca-3,8-diene-2,10-dione can be achieved through various methods. One common approach involves the reaction of acylketenes with 2H-azirines. This reaction typically requires specific conditions such as thermolysis of 5-arylfuran-2,3-diones to generate acylketenes, which then react with 2H-azirines to form the desired product . Another method involves the use of dimethyl-(2-oxo-propyl)-phosphonate in the presence of sodium hydride (NaH) and dimethoxyethane (DME) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Undeca-3,8-diene-2,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
Applications De Recherche Scientifique
Undeca-3,8-diene-2,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its reactivity with biological molecules.
Industry: It can be used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of undeca-3,8-diene-2,10-dione involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can affect biological molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,6-Trimethyl-3,4-undecadiene-2,10-dione: This compound has a similar structure but with additional methyl groups.
2,6,6,10-Tetramethyl-undeca-8,10-diene-3,7-dione: Another similar compound with different substitution patterns.
Uniqueness
Undeca-3,8-diene-2,10-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
174361-55-8 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
undeca-3,8-diene-2,10-dione |
InChI |
InChI=1S/C11H16O2/c1-10(12)8-6-4-3-5-7-9-11(2)13/h6-9H,3-5H2,1-2H3 |
Clé InChI |
OBMRFRQSZHUVBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CCCCC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


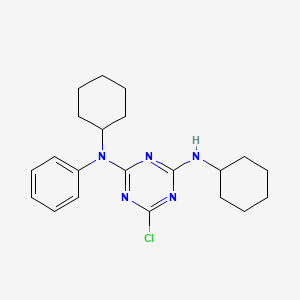
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
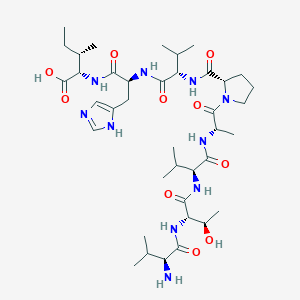
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
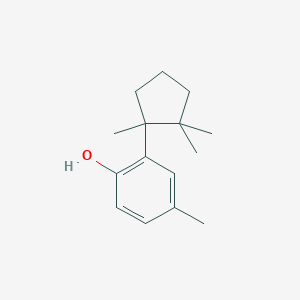
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
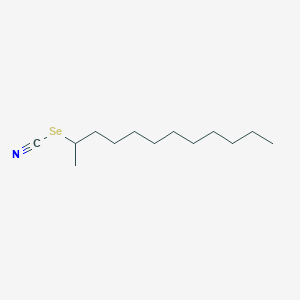
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
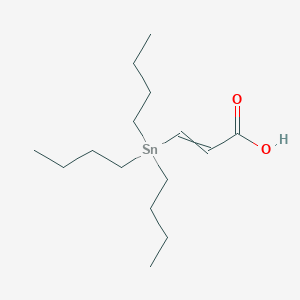
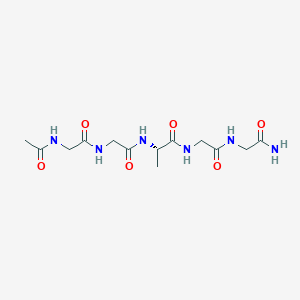
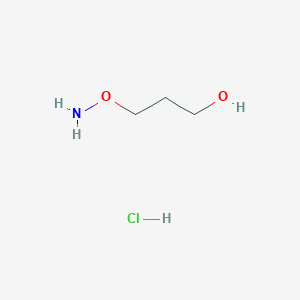
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
